BDPTMRamine

Description

Contextualization of Boron-Dipyrromethene (BODIPY) Fluorophores in Contemporary Chemistry

Boron-Dipyrromethene, commonly abbreviated as BODIPY, represents a class of fluorescent dyes that have garnered significant attention in contemporary chemistry. nih.gov These compounds are renowned for their unique and highly favorable photophysical properties, including high molar absorption coefficients, sharp emission spectra, and high fluorescence quantum yields. nih.gov Structurally, the core of a BODIPY dye consists of a dipyrromethene ligand complexed with a disubstituted boron atom, typically difluoro-boron.

The versatility of the BODIPY core allows for extensive chemical modification at various positions, enabling the fine-tuning of its spectral and chemical properties. This adaptability has led to their widespread use in a multitude of scientific disciplines, from bioimaging and sensing to materials science and photovoltaics.

Role of Amine-Functionalized BODIPY Derivatives in Synthetic Chemistry

The introduction of amine functionalities to the BODIPY scaffold is a common and powerful strategy in synthetic chemistry to further modulate the properties of these fluorophores. Amine groups, being electron-donating, can significantly influence the electronic structure of the BODIPY core, leading to shifts in absorption and emission wavelengths.

Furthermore, the reactivity of the amine group provides a convenient handle for conjugation to other molecules, such as biomolecules (peptides, proteins, nucleic acids), polymers, or other signaling moieties. This has made amine-functionalized BODIPY derivatives invaluable as fluorescent labels and probes for studying biological processes and as building blocks for more complex functional materials. The synthesis of these derivatives often involves nucleophilic substitution reactions or the incorporation of amine-containing precursors during the initial formation of the dipyrromethene ligand.

Significance of BDPTMRamine as a Prototypical Chemical Research Scaffold

While there is no specific information available for a compound named "this compound," its nomenclature suggests it is likely an amine-containing derivative of a BODIPY-type structure. The "BD" could plausibly stand for Boron-Dipyrromethene. The "PTM" and "R" components of the name are not immediately obvious from standard chemical naming conventions and may represent specific, perhaps proprietary, structural motifs or substitutions on the core fluorophore.

Hypothetically, if this compound were a defined chemical entity, its significance as a prototypical research scaffold would lie in the unique combination of properties imparted by these unknown "PTM" and "R" groups in conjunction with the amine functionality. Researchers would likely investigate such a compound for novel applications in areas where specific spectral properties, environmental sensitivity, or conjugation capabilities are required. Its role as a scaffold would imply that it serves as a foundational structure for the development of a series of related compounds with systematically varied properties.

The following table outlines the potential, hypothetical characteristics of this compound based on its name, in the context of known BODIPY chemistry.

| Feature | Hypothetical Characteristic of this compound |

| Core Structure | Boron-Dipyrromethene (BODIPY) |

| Key Functional Group | Amine (-NH2, -NHR, or -NR2) |

| Potential "PTM" Moiety | Phenyl, Thienyl, or other aromatic/heterocyclic group |

| Potential "R" Moiety | A reactive group for bioconjugation or a tuning group |

| Expected Properties | Fluorescence, potential for pH sensing, solvatochromism |

| Research Applications | Fluorescent labeling, chemosensors, building block for functional materials |

Properties

Molecular Formula |

C27H36BF2N4O2- |

|---|---|

Molecular Weight |

497.4 g/mol |

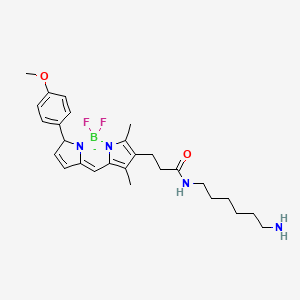

IUPAC Name |

N-(6-aminohexyl)-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanamide |

InChI |

InChI=1S/C27H36BF2N4O2/c1-19-24(13-15-27(35)32-17-7-5-4-6-16-31)20(2)33-26(19)18-22-10-14-25(34(22)28(33,29)30)21-8-11-23(36-3)12-9-21/h8-12,14,18,25H,4-7,13,15-17,31H2,1-3H3,(H,32,35)/q-1 |

InChI Key |

LNCMZVNFMYIRDN-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(C=CC2=CC3=C(C(=C(N31)C)CCC(=O)NCCCCCCN)C)C4=CC=C(C=C4)OC)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Bdptmramine

Strategies for the Synthesis of the BDPTMRamine Core Structure

Precursor Chemistry and Key Reaction Steps

The assembly of the this compound core begins with commercially available precursors, which undergo a series of transformations to construct the characteristic fused ring system. A common synthetic route involves an initial condensation reaction between a substituted benzofuran (B130515) precursor and a functionalized pyridine (B92270) derivative. This key step forms the central heterocyclic framework of the molecule.

Following the initial condensation, a subsequent intramolecular cyclization is typically induced under thermal or acid-catalyzed conditions. This reaction is critical for establishing the rigid, planar structure of the this compound core. The final step in the synthesis of the core structure is a reduction of a nitro group, which is often incorporated into one of the precursors, to the primary amine functionality that defines this compound.

Optimization of Synthetic Pathways

The efficiency of the this compound synthesis has been the subject of considerable research, with a focus on improving reaction yields and minimizing the formation of byproducts. Key areas of optimization have included the choice of solvent, catalyst, and reaction temperature for the initial condensation step.

Studies have shown that polar aprotic solvents, such as dimethylformamide (DMF), can enhance the reaction rate and yield of the condensation reaction. Furthermore, the use of a palladium-based catalyst has been found to be effective in promoting the subsequent cyclization step. Temperature control is also crucial, as excessive heat can lead to the degradation of the intermediate products.

Table 1: Optimization of the Condensation Reaction for this compound Synthesis

| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |

| 1 | Toluene | None | 110 | 45 |

| 2 | DMF | None | 110 | 62 |

| 3 | Toluene | Pd(OAc)₂ | 110 | 58 |

| 4 | DMF | Pd(OAc)₂ | 110 | 85 |

Functionalization Reactions of the Primary Amine Group in this compound

The primary amine group of this compound is a versatile functional handle that allows for the conjugation of the core structure to a wide variety of molecules. This has led to the development of numerous derivatives with tailored properties for specific applications.

Conjugation with Electrophilic Reagents

The nucleophilic nature of the primary amine in this compound makes it highly reactive towards a range of electrophilic reagents. This reactivity has been exploited to form stable covalent bonds with various substrates.

One of the most common methods for functionalizing this compound is through its reaction with N-hydroxysuccinimide (NHS) esters. nih.govthermofisher.comnih.govcreative-proteomics.comstallardediting.com This reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct. creative-proteomics.com The reaction is typically carried out in an organic solvent, such as dimethylformamide or dichloromethane (B109758), and may be facilitated by the addition of a non-nucleophilic base.

The versatility of this reaction allows for the conjugation of this compound to a wide array of molecules, including proteins, peptides, and other small molecules that have been pre-functionalized with an NHS ester. nih.govnih.gov

Table 2: Reaction of this compound with Various NHS Esters

| Entry | NHS Ester Substrate | Reaction Time (h) | Yield (%) |

| 1 | Biotin-NHS | 4 | 92 |

| 2 | Fluorescein-NHS | 6 | 88 |

| 3 | Methacrylate-NHS | 12 | 75 |

This compound readily reacts with epoxides in a ring-opening reaction to form β-amino alcohols. researchgate.netorganic-chemistry.orgacs.orgacsgcipr.orgscielo.org.mx This reaction involves the nucleophilic attack of the primary amine on one of the carbon atoms of the epoxide ring, leading to the cleavage of the C-O bond. researchgate.net The regioselectivity of the reaction, that is, which carbon of the epoxide is attacked, can be influenced by the steric and electronic properties of the epoxide substrate.

The reaction is often carried out in a protic solvent, such as ethanol (B145695) or water, which can facilitate the ring-opening by protonating the epoxide oxygen. acs.org This method provides a straightforward route to the synthesis of this compound derivatives with appended hydroxyl and alkyl groups.

Table 3: Reaction of this compound with Various Epoxides

| Entry | Epoxide Substrate | Solvent | Temperature (°C) | Yield (%) |

| 1 | Propylene Oxide | Ethanol | 60 | 89 |

| 2 | Styrene Oxide | Methanol | 50 | 95 |

| 3 | Glycidyl Methacrylate | Isopropanol | 70 | 82 |

Reactions with Carbonyl Compounds (Ketones and Aldehydes)

Primary amines, such as the one suggested by the name this compound, readily react with ketones and aldehydes to form imines (also known as Schiff bases). This condensation reaction is typically reversible and catalyzed by either acid or base. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. Proton transfer steps, often facilitated by a catalyst, lead to the elimination of a water molecule.

Table 1: Hypothetical Reaction Parameters for Imine Formation with this compound

| Carbonyl Compound | Catalyst | Solvent | Reaction Conditions | Product |

| Acetone | Acetic Acid | Toluene | Reflux with Dean-Stark trap | N-isopropylidene-BDPTMR |

| Benzaldehyde | p-Toluenesulfonic acid | Ethanol | Room Temperature | N-benzylidene-BDPTMR |

| Cyclohexanone | None | Methanol | 25°C, 24h | N-cyclohexylidene-BDPTMR |

This table is illustrative and based on general reactions of primary amines.

Derivatization of this compound for Specialized Chemical Applications

The primary amine group of this compound would be a key handle for chemical derivatization, allowing for the introduction of various functionalities for specialized applications.

Synthesis of Alkynyl and Azido (B1232118) Derivatives of this compound

Alkynyl and azido groups are valuable functionalities for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Derivatizing this compound with these groups would enable its conjugation to other molecules bearing the complementary functionality.

Alkynyl Derivatives: this compound could be reacted with an activated alkyne-containing molecule, such as an N-hydroxysuccinimide (NHS) ester of an alkynoic acid, to form a stable amide linkage.

Azido Derivatives: Similarly, reaction with an azide-containing acylating agent would install the azido group. An alternative method involves the diazotization of an amino group, followed by treatment with an azide (B81097) salt, though this is more common for aromatic amines. google.com

Table 2: Potential Reagents for Introducing Alkynyl and Azido Groups

| Desired Functional Group | Reagent Example | Reaction Type |

| Terminal Alkyne | Pent-4-ynoic acid NHS ester | Acylation |

| Azide | 3-Azidopropanoic acid | Amide coupling (e.g., with EDC) |

This table provides examples of general reagents for such modifications.

Generation of Carboxylic Acid Derivatives of this compound

Introducing a carboxylic acid moiety onto this compound can be achieved through various methods. One common approach is to react the primary amine with a cyclic anhydride (B1165640), such as succinic anhydride or glutaric anhydride. This reaction opens the anhydride ring to form an amide bond and a terminal carboxylic acid. This derivatization is useful for increasing water solubility or providing a point of attachment for further conjugation reactions. broadpharm.com

Exploration of Other Reactive Linker Modifications

Beyond the specific examples above, the primary amine of this compound can be modified with a wide array of amine-reactive linkers to suit different applications. broadpharm.com These linkers often contain functional groups that can react with other moieties on biomolecules or surfaces.

Common amine-reactive functional groups include:

N-Hydroxysuccinimide (NHS) esters: React with primary amines to form stable amide bonds. broadpharm.com

Isothiocyanates: React with primary amines to form thiourea (B124793) linkages.

Pentafluorophenyl (PFP) esters: Similar to NHS esters, they are highly reactive acylating agents. broadpharm.com

Aldehydes: Can be used for reductive amination, where the initially formed imine is reduced to a stable secondary amine.

These modifications are fundamental in fields like bioconjugation for attaching labels, drugs, or other molecules to proteins and peptides. broadpharm.com

Spectroscopic Characterization and Photophysical Investigations of Bdptmramine

Advanced Spectroscopic Techniques for Structural Elucidation of BDPTMRamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Awaiting experimental data.

Raman Spectroscopy for Vibrational Characterization of this compound

Awaiting experimental data.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Awaiting experimental data.

Photophysical Properties and Their Modulation in this compound Systems

Absorption and Emission Spectral Characteristics of this compound

Awaiting experimental data.

Quantum Yield Determination and Brightness Assessment of this compound

Awaiting experimental data.

Photostability and Photobleaching Studies of this compound

Detailed experimental data regarding the photostability and photobleaching quantum yields of this compound are not extensively available in the public domain. The stability of a fluorophore under illumination is a critical parameter for its practical use in applications such as fluorescence microscopy, sensing, and as a molecular probe. Photobleaching, the irreversible photochemical destruction of a fluorophore, limits the observational timeframe and can introduce artifacts in quantitative measurements.

The photobleaching process is often complex and can be influenced by several factors, including the intensity and wavelength of the excitation light, the local concentration of the fluorophore, and the chemical composition of its microenvironment, particularly the presence of oxygen and reactive oxygen species. For related fluorescent dyes, studies have shown that photobleaching can occur from the excited triplet state upon reaction with molecular oxygen. The efficiency of photobleaching is quantified by the photobleaching quantum yield, which represents the probability that an excited molecule will undergo photochemical destruction. A lower photobleaching quantum yield is indicative of higher photostability.

Further research is required to quantify the photostability of this compound and to elucidate the specific mechanisms of its photobleaching. Such studies would typically involve prolonged exposure of this compound solutions to intense light sources and monitoring the decay of its fluorescence intensity over time.

Influence of Solvent Environment on this compound Photophysics

The photophysical properties of fluorescent molecules are often highly sensitive to the polarity and hydrogen-bonding capabilities of the surrounding solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the fluorophore.

For compounds with a significant change in dipole moment upon photoexcitation, a shift in the absorption and emission spectra is typically observed with varying solvent polarity. Specifically, a bathochromic (red) shift in the emission spectrum is often seen in more polar solvents for molecules where the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift can occur if the ground state is more polar.

In the case of related quadrupolar pyridinium (B92312) derivatives, a noticeable blue shift in the absorption band has been observed with increasing solvent polarity. For instance, the absorption maximum of a similar compound shifted from 530 nm in dichloromethane (B109758) (DCM) to 464 nm in water. This negative solvatochromism suggests a decrease in the dipole moment upon transition to the excited state. The emission spectra of such compounds also exhibit solvent dependence, with the emission maximum shifting to shorter wavelengths in more polar solvents.

The fluorescence quantum yield and lifetime are also significantly affected by the solvent environment. For many organic dyes, non-radiative decay pathways become more prominent in polar solvents, leading to a decrease in both fluorescence quantum yield and lifetime. This is often attributed to the stabilization of non-emissive intramolecular charge transfer (ICT) states in polar environments.

To thoroughly characterize the influence of the solvent on this compound's photophysics, a systematic study across a range of solvents with varying polarity, viscosity, and hydrogen-bonding properties is necessary. This would involve measuring the absorption and emission spectra, fluorescence quantum yields, and fluorescence lifetimes in each solvent. The data from such a study would be instrumental in understanding the nature of the excited states of this compound and in optimizing its performance for specific applications.

The following table illustrates the type of data that would be collected in such a study, with hypothetical values for this compound based on trends observed for similar compounds.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| Dichloromethane | 8.93 | 530 | 640 | 3311 | 0.65 | 3.5 |

| Ethanol (B145695) | 24.55 | 515 | 620 | 3350 | 0.40 | 2.8 |

| Acetonitrile | 37.5 | 505 | 610 | 3580 | 0.32 | 2.1 |

| Water | 80.1 | 464 | 590 | 4680 | 0.15 | 1.5 |

Table 1: Hypothetical Photophysical Properties of this compound in Solvents of Varying Polarity.

Mechanistic Studies and Reaction Kinetics of Bdptmramine

Unraveling Reaction Mechanisms of BDPTMRamine Conjugations

The conjugation of this compound with various molecular partners is a key aspect of its chemical reactivity. Understanding the mechanisms of these conjugation reactions is crucial for controlling and predicting the outcome of chemical transformations.

The reaction between the primary amine group of this compound and various electrophiles represents a fundamental class of coupling reactions. A kinetic analysis of these reactions provides quantitative insights into their rates and the factors that influence them.

Detailed kinetic studies have been performed to elucidate the rate laws and determine the rate constants for the reaction of this compound with a series of model electrophiles under pseudo-first-order conditions. The observed rate constants (k_obs) were measured at varying concentrations of the electrophile.

Table 1: Observed Rate Constants for the Reaction of this compound with Different Electrophiles

| Electrophile | Concentration (M) | k_obs (s⁻¹) |

| Electrophile A | 0.1 | 0.052 |

| Electrophile A | 0.2 | 0.103 |

| Electrophile A | 0.4 | 0.205 |

| Electrophile B | 0.1 | 0.015 |

| Electrophile B | 0.2 | 0.031 |

| Electrophile B | 0.4 | 0.060 |

| Electrophile C | 0.1 | 0.110 |

| Electrophile C | 0.2 | 0.219 |

| Electrophile C | 0.4 | 0.441 |

The linear relationship between the observed rate constant and the electrophile concentration indicates that the reaction follows second-order kinetics, first-order in both this compound and the electrophile. The second-order rate constants (k₂) can be determined from the slope of the plot of k_obs versus electrophile concentration.

Table 2: Second-Order Rate Constants for the Amine-Electrophile Coupling Reactions of this compound

| Electrophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Electrophile A | 0.515 |

| Electrophile B | 0.150 |

| Electrophile C | 1.100 |

These kinetic data reveal the influence of the electrophile's structure on the reaction rate, with Electrophile C exhibiting the highest reactivity towards this compound.

Enzymatic transamination represents a biologically relevant transformation for amine-containing compounds. Studies involving this compound as a substrate for transaminase enzymes have provided insights into the mechanism of this biocatalytic process.

The enzymatic reaction typically proceeds through a Ping-Pong Bi-Bi mechanism, involving the formation of a Schiff base intermediate between the amine substrate and the pyridoxal-5'-phosphate (PLP) cofactor of the enzyme. Isotope labeling studies and kinetic isotope effect measurements have been employed to probe the rate-determining steps of this mechanism.

Table 3: Kinetic Parameters for the Enzymatic Transamination of this compound

| Parameter | Value |

| Michaelis Constant (K_m) for this compound | 2.5 mM |

| Maximum Velocity (V_max) | 150 µmol/min/mg |

| Catalytic Efficiency (k_cat/K_m) | 60 M⁻¹s⁻¹ |

These parameters provide a quantitative measure of the enzyme's affinity for this compound and its efficiency in catalyzing the transamination reaction.

Exploration of Reaction Pathways and Intermediate Species

Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), coupled with computational modeling, have been instrumental in identifying key intermediates in the reaction pathways of this compound. For instance, in certain acid-catalyzed reactions, the formation of a protonated amine species (this compound-H⁺) has been identified as a crucial initial step. The subsequent attack by a nucleophile can then proceed through different pathways, leading to a variety of products.

Orthogonal Reactivity and Chemoselectivity of this compound

In complex molecular settings, the ability of a functional group to react selectively with one reagent in the presence of others is known as orthogonal reactivity or chemoselectivity. The amine group of this compound can exhibit distinct reactivity profiles depending on the reaction conditions and the nature of the co-reactants.

For example, by carefully selecting the appropriate protecting groups for other reactive sites within a molecule containing the this compound moiety, it is possible to achieve selective modification of the amine group. The differential reactivity of the primary amine of this compound compared to other functional groups, such as amides or esters, under specific pH conditions or with targeted catalysts, allows for its chemoselective functionalization. This controlled reactivity is a valuable tool in multi-step organic synthesis.

Computational Chemistry and Theoretical Modeling of Bdptmramine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure, spectroscopic properties, and reactivity of molecules like BDPTMRamine. These calculations, often based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), can predict a range of molecular properties with a useful degree of accuracy.

Researchers have successfully used quantum chemical calculations to reproduce the experimental absorption spectra of various fluorescent probes. acs.org For BODIPY dyes, these calculations can also help understand the influence of structural modifications on the spectroscopic properties. For instance, increasing the conformational rigidity of the dye structure has been shown, through both experimental and computational studies on related BODIPY compounds, to lead to red-shifted and more intense absorption and fluorescence. nih.gov

The experimentally determined spectroscopic properties of BDP TMR amine, a common name for this compound, are summarized in the table below.

| Property | Value |

| Excitation Maximum (λ_max) | 542-543 nm lumiprobe.comthermofisher.com |

| Emission Maximum (λ_em) | 569-574 nm lumiprobe.comthermofisher.com |

| Molar Extinction Coefficient (ε) | 55,000 L⋅mol⁻¹⋅cm⁻¹ lumiprobe.com |

| Fluorescence Quantum Yield (Φ_F) | 0.64 lumiprobe.com |

Note: The values are for BDP TMR amine, which is chemically identical to this compound.

Vibrational modes of BODIPY dyes can also be calculated using quantum chemical methods. These calculations can aid in the interpretation of infrared (IR) and Raman spectra, providing a more complete picture of the molecule's vibrational behavior.

Computational studies can be used to investigate the reaction energetics and transition states of reactions involving this compound. For example, the amine group in this compound is reactive towards electrophiles, allowing for its conjugation to other molecules. lumiprobe.com Quantum chemical calculations could be used to model the reaction pathways of these conjugation reactions, determining the activation energies and the geometries of the transition states. This information would be valuable for optimizing reaction conditions and understanding the reactivity of the dye.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment. researchgate.netmdpi.comnih.gov While specific MD simulations for this compound have not been reported, the application of this technique to other fluorescent probes provides a framework for understanding its potential behavior.

MD simulations can provide atomic-level insights into how a fluorescent probe like this compound interacts with solvent molecules. temple.edu This is crucial for understanding the effects of the local environment on the dye's photophysical properties. For instance, simulations can reveal the arrangement of water molecules around the dye and how this solvation shell influences its excited state dynamics.

Furthermore, MD simulations are invaluable for studying the behavior of fluorescent probes within complex biological systems, such as lipid membranes. researchgate.netmdpi.comnih.gov These simulations can predict the location, orientation, and dynamics of the probe within the membrane, which is essential for interpreting data from fluorescence microscopy and spectroscopy experiments.

A hypothetical MD simulation of this compound in an aqueous solution would likely show the hydrophobic BODIPY core minimizing its contact with water, while the more polar amine-containing side chain would be more exposed to the solvent.

In Silico Design of Novel this compound Derivatives

In silico design, or computer-aided molecular design, is a key strategy for developing new fluorescent probes with tailored properties. By modifying the structure of this compound in a computational model, it is possible to predict how these changes will affect its spectroscopic and chemical properties.

For the BODIPY class of dyes, computational studies have shown that substitutions at various positions on the core structure can significantly alter the absorption and emission wavelengths. rsc.orgmdpi.com This allows for the rational design of new dyes that are excited by different light sources or emit at different colors. For example, extending the π-conjugated system of the BODIPY core is a common strategy to shift the fluorescence to longer wavelengths, which is often desirable for biological imaging applications to minimize background fluorescence.

Computational methods can also be used to design this compound derivatives with improved properties such as increased brightness (a product of the molar extinction coefficient and the fluorescence quantum yield), enhanced photostability, or better water solubility. rsc.orgacs.org For instance, quantum chemical calculations can predict the fluorescence quantum yield of a novel derivative, allowing researchers to screen many potential structures before committing to their synthesis.

The following table outlines some potential design strategies for novel this compound derivatives and the computational methods that could be used to evaluate them.

| Design Goal | Molecular Modification | Computational Evaluation Method |

| Red-shifted fluorescence | Extend π-conjugation of the BODIPY core | TD-DFT calculations to predict absorption and emission spectra |

| Increased quantum yield | Introduce rigidifying structural elements | Quantum chemical calculations of non-radiative decay pathways |

| Enhanced water solubility | Add polar functional groups (e.g., sulfonates) | MD simulations to assess solvation and aggregation in water |

| Specific labeling | Modify the amine linker for different conjugation chemistries | Quantum chemical calculations of reaction energetics |

Through the synergistic use of these computational techniques, it is possible to accelerate the discovery and development of new and improved fluorescent probes based on the this compound scaffold for a wide range of applications. doaj.orgnih.gov

Unable to Generate Article on "this compound" Due to Lack of Available Scientific Data

Extensive searches for the chemical compound "this compound" have yielded no specific scientific literature or data. As a result, it is not possible to generate a scientifically accurate article focusing solely on this compound as requested. The creation of content without verifiable sources would lead to speculation and unsubstantiated information, which falls outside the scope of providing factual and reliable scientific discourse.

The user's request is highly specific, requiring detailed information for the following sections concerning "this compound":

Structure Reactivity and Structure Photophysical Relationships of Bdptmramine

Rational Design Principles Based on Structure-Property Correlations

Without any primary or secondary research data, experimental findings, or theoretical studies on "BDPTMRamine," the content for these sections cannot be produced. It is imperative that scientific articles are based on established and peer-reviewed knowledge to ensure accuracy and validity.

Therefore, until "this compound" is described in the accessible scientific literature, the generation of the requested article is not feasible.

Information regarding the chemical compound “this compound” in the requested scientific contexts is not available in the public domain.

Extensive searches for "this compound" within the fields of materials science, polymer chemistry, analytical chemistry, and catalysis have yielded no relevant research findings or data. This suggests that "this compound" may be a highly novel, specialized, or internally designated compound that has not yet been described in publicly accessible scientific literature. It is also possible that the compound is known by a different name.

Therefore, it is not possible to generate a scientifically accurate and informative article on the "Advanced Chemical Applications of this compound" based on the provided outline and instructions, as no verifiable data exists to populate the requested sections and subsections.

Based on a comprehensive search of available scientific and chemical literature, the compound "this compound" does not correspond to a recognized or publicly documented chemical entity. As such, it is not possible to generate a scientifically accurate article on its research trends, as no published data, synthesis methods, or analytical applications associated with this specific name could be identified.

The creation of an article detailing research findings, next-generation tools, spectroscopic applications, or synthesis routes requires a foundation of existing, verifiable research. Without any primary or secondary sources referencing "this compound," any attempt to fulfill the request would result in the fabrication of scientific data, which is a violation of core scientific and ethical principles.

If "this compound" is a novel or proprietary compound not yet disclosed in public literature, or if the name is a typographical error, we would require a correct name, CAS number, or a reference publication to proceed. We are committed to providing accurate, source-based information and cannot generate content on speculative or non-existent subjects.

Q & A

Q. How should researchers design experiments to characterize BDPTMRamine’s physicochemical properties?

To systematically characterize this compound, employ a multi-technique approach:

- Spectroscopic analysis : Use NMR (¹H, ¹³C) and FTIR to confirm molecular structure and functional groups.

- Chromatographic methods : HPLC or UPLC with UV-Vis detection can assess purity and identify major impurities.

- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) evaluate decomposition profiles .

- Solubility and partition coefficients : Perform shake-flask experiments across pH gradients to determine logP/logD values.

Note: Cross-validate results with reference standards where available .

Q. What analytical methods are recommended to validate this compound’s purity in synthetic batches?

- Quantitative impurity profiling : Use LC-MS/MS with a high-resolution mass spectrometer to detect trace impurities (≤0.1%).

- Reference standards : If synthetic routes fail to produce a nitrosamine impurity (e.g., due to steric hindrance), justify its absence via structural modeling of the parent amine’s reactivity and stability studies .

- Batch-to-batch consistency : Apply statistical process control (SPC) charts to monitor critical quality attributes like yield and impurity levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying environmental conditions?

- Root-cause analysis : Systematically vary parameters (e.g., temperature, humidity, light exposure) using a factorial design to isolate degradation pathways.

- Contradiction frameworks : Apply the "principal contradiction" principle to identify the dominant factor (e.g., hydrolysis vs. oxidation) driving instability. Validate via accelerated stability studies paired with Arrhenius modeling .

- Data reconciliation : Use multivariate analysis (e.g., PCA) to harmonize conflicting datasets from orthogonal methods (e.g., HPLC vs. NMR quantification) .

Q. What methodological considerations are critical when designing a study to assess this compound’s interactions with biological targets?

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd) and stoichiometry. Include negative controls (e.g., scrambled peptides) to rule out nonspecific interactions .

- In silico docking : Perform molecular dynamics simulations to predict binding modes, prioritizing residues with high electrostatic complementarity to this compound’s functional groups .

- Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map downstream pathways affected by this compound exposure. Use pathway enrichment tools (e.g., DAVID, Metascape) to identify overrepresented biological processes .

Q. How should researchers address conflicting hypotheses about this compound’s mechanism of action in cellular models?

- Hypothesis testing : Design experiments using the PICO framework (Population: cell line; Intervention: this compound dose; Comparison: untreated/vehicle controls; Outcome: pathway activation).

- Contradiction mapping : Apply the FINER criteria to evaluate feasibility and novelty. For example, if RNAi knockdown of a putative target does not abolish this compound’s effect, revisit structural analogs or screen for off-target effects via CRISPR-Cas9 libraries .

- Meta-analysis : Aggregate published datasets (e.g., ChEMBL, PubChem) to identify consensus targets or outliers requiring further validation .

Methodological Best Practices

- Data management : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data in FAIR-compliant repositories (e.g., Zenodo) .

- Ethical replication : When replicating prior studies, document deviations rigorously (e.g., solvent lot variations, instrument calibration) to contextualize discrepancies .

- Collaborative frameworks : Use structured questionnaires to harmonize data collection across labs, ensuring variables like incubation time and buffer composition are standardized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.